Superior Anti-Staphylococcal Activity on MSSA Versus Cefepime and Cefpirome
In a head-to-head study assessing 563 multiresistant nosocomial isolates, cefoselis (FK-037) demonstrated superior antistaphylococcal activity against methicillin-susceptible Staphylococcus aureus (MSSA) compared with both cefepime and cefpirome [1]. The MSSA MIC90 of cefoselis was 1 μg/mL, whereas the MIC90 values of cefepime and cefpirome against the same MSSA isolates were 2–4 μg/mL . On methicillin-resistant S. aureus (MRSA), cefoselis at 8 μg/mL inhibited 56.1% of homogeneous MRSA isolates, compared with only 3.1% for cefepime at the same concentration [2].
| Evidence Dimension | MIC90 against methicillin-susceptible Staphylococcus aureus (MSSA) clinical isolates |
|---|---|
| Target Compound Data | Cefoselis MIC90 = 1 μg/mL (MSSA); 56.1% of homogeneous MRSA inhibited at 8 μg/mL |
| Comparator Or Baseline | Cefepime MIC90 = 2–4 μg/mL (MSSA); 3.1% of homogeneous MRSA inhibited at 8 μg/mL. Cefpirome MIC90 = 2–4 μg/mL (MSSA) |
| Quantified Difference | Cefoselis MSSA MIC90 is approximately 2–4× lower than cefepime and cefpirome. Against homogeneous MRSA at 8 μg/mL, the inhibition rate of cefoselis (56.1%) is approximately 18-fold higher than that of cefepime (3.1%) |
| Conditions | Broth microdilution; 563 nosocomial isolates including MSSA and MRSA; CLSI/EUCAST methodology |
Why This Matters
For procurement programs targeting nosocomial Gram-positive coverage without resorting to glycopeptides, cefoselis provides quantifiably superior MSSA and partial MRSA activity that is not replicable with generic cefepime.
- [1] Giamarellos-Bourboulis EJ, et al. In-vitro activity of FK 037 (Cefoselis), a novel 4th generation cephalosporin, compared to cefepime and cefpirome on nosocomial staphylococci and gram-negative isolates. Diagn Microbiol Infect Dis. 2000;36(3):185-191. View Source
- [2] Neu HC, Chin NX, Huang HB. In vitro activity and β-lactamase stability of FK-037, a parenteral cephalosporin. Antimicrob Agents Chemother. 1993;37(3):566-573. View Source
